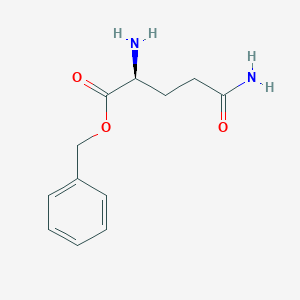

L-Glutamine, phenylmethyl ester

Description

Significance of Esterification in Amino Acid Chemistry Research

Esterification is a fundamental chemical transformation in amino acid chemistry, primarily utilized to protect the carboxylic acid group. This protection is crucial to prevent unwanted side reactions during subsequent chemical modifications at other sites of the amino acid, such as the amino group or the side chain. The choice of the esterifying alcohol is critical, as it determines the stability of the ester and the conditions required for its eventual removal. In research, this strategy enables chemists to selectively perform reactions, facilitating the synthesis of peptides, peptidomimetics, and other complex nitrogen-containing compounds. google.comresearchgate.net

Overview of L-Glutamine Derivatives in Synthetic Methodologies

The chemical modification of L-glutamine has led to a diverse array of derivatives that are instrumental in various synthetic methodologies. These derivatives serve as key building blocks for constructing more complex molecules, including analogues with potential therapeutic applications. nih.gov For instance, derivatives of L-glutamine are employed in the synthesis of inhibitors for enzymes involved in glutamine metabolism, a pathway often dysregulated in cancer. nih.gov Furthermore, L-glutamine derivatives have been incorporated into polymers to enhance their biodegradability and biocompatibility. mdpi.com The ability to introduce different functional groups onto the L-glutamine scaffold provides a powerful tool for medicinal chemists and material scientists to design molecules with specific properties.

Historical Context of Phenylmethyl Ester Utilization in Organic Synthesis Research

The phenylmethyl ester, commonly known as the benzyl (B1604629) ester, has a long-standing history as a protecting group in organic synthesis. Its utility stems from its relative stability under a variety of reaction conditions and, most importantly, its susceptibility to removal by catalytic hydrogenolysis. This mild deprotection method, which involves reaction with hydrogen gas in the presence of a palladium catalyst, is highly selective and often leaves other sensitive functional groups intact. google.com The application of benzyl esters in peptide synthesis, for example, has been a cornerstone of the field for decades, allowing for the stepwise assembly of amino acids into polypeptide chains. acs.org

Scope and Focus of Current Research on L-Glutamine, Phenylmethyl Ester

Current academic research on this compound is multifaceted, exploring its potential in various domains of chemical science. A significant area of investigation involves its use as an intermediate in the synthesis of complex molecular architectures. Researchers are continuously developing more efficient and scalable synthetic routes to this compound and its derivatives. acs.org These efforts are driven by the need for advanced building blocks in drug discovery and development, particularly for targeting diseases where glutamine metabolism plays a critical role. The unique structural and chemical properties of this compound make it a valuable tool for probing biological systems and for the construction of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDLWJQJYMMDJR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of L Glutamine, Phenylmethyl Ester

Direct Esterification Approaches for L-Glutamine, Phenylmethyl Ester

Direct esterification involves the reaction of the carboxylic acid group of L-glutamine or a closely related precursor with benzyl (B1604629) alcohol to form the corresponding phenylmethyl ester. The primary challenge in the direct esterification of L-glutamine is the presence of multiple reactive sites: the α-amino group, the α-carboxylic acid, and the γ-amide. For the synthesis of the α-ester, selective reaction at the α-carboxyl group is necessary, which often requires protection of the amino group.

A common precursor for this approach is L-glutamic acid, which has two carboxylic acid groups (α and γ). Direct esterification of L-glutamic acid with benzyl alcohol can lead to a mixture of the α-ester, the γ-ester, and the diester. acs.org

Catalytic Systems in Phenylmethyl Ester Formation

Various catalytic systems have been employed to facilitate the formation of the phenylmethyl ester of glutamine or its precursors.

Acid Catalysis: Traditional Fischer esterification using an acid catalyst is a common method. For instance, the reaction of L-glutamic acid with benzyl alcohol in the presence of a strong acid like p-toluenesulfonic acid (TsOH) can produce the dibenzyl ester. acs.org The reaction is typically performed in a solvent like toluene (B28343) under reflux conditions. acs.org While effective for producing the diester, this method can lead to significant racemization, which is a major drawback when enantiomeric purity is required. acs.org

Biocatalysis: Enzymatic catalysis offers a highly selective alternative. Proteases, such as Alcalase (subtilisin Carlsberg), have been shown to catalyze the α-selective esterification of N-protected L-glutamic acid with benzyl alcohol. frontiersin.org This approach can provide high yields of the desired α-benzyl ester. For example, the esterification of N-Boc L-glutamic acid using Alcalase in benzyl alcohol resulted in an 81% yield of the α-benzyl ester. frontiersin.org Molecular docking studies suggest that the enzyme positions the N-protected glutamic acid derivative in its active site (composed of Ser221, His64, and Asp32) in such a way that the α-carboxylate is preferentially attacked by the benzyl alcohol. frontiersin.org

| Catalyst System | Substrate | Product | Key Features | Reference |

| p-Toluenesulfonic acid | L-Glutamic Acid + Benzyl Alcohol | L-Glutamic acid dibenzyl ester | High yield of diester; significant racemization can occur. | acs.org |

| Alcalase (Protease) | N-Boc-L-Glutamic Acid + Benzyl Alcohol | α-Benzyl N-Boc-L-glutamate | High α-selectivity and yield (81%); avoids racemization. | frontiersin.org |

Optimization of Reaction Conditions for Yield and Purity in Research Preparations

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the use of protecting groups.

When using acid catalysis for the esterification of L-glutamic acid, the reaction of L-glutamic acid with 5 equivalents of benzyl alcohol and 1.2 equivalents of p-toluenesulfonic acid in refluxing toluene for 5 hours yielded the dibenzyl ester p-toluenesulfonate salt, but with considerable racemization (80.8% enantiomeric excess). acs.org This highlights the harshness of the conditions and the difficulty in maintaining stereochemical integrity.

To achieve selectivity and avoid side reactions like racemization and polymerization, the amino group of glutamine is often protected. The carbobenzoxy (Cbz) group is a common choice. The synthesis of N-carbobenzoxy-L-glutamine benzyl ester has been achieved by treating N-carbobenzoxy-L-glutamine with diazotoluene in dimethylformamide. acs.org After workup, the product can be recrystallized from aqueous ethanol (B145695) to achieve high purity. acs.org

In biocatalytic methods, optimization involves factors like pH, temperature, and enzyme concentration. For instance, the selective hydrolysis of α-benzyl L-glutamine to α-benzyl L-glutamate was studied at varying pH levels (4.0-4.8), with reactions incubated overnight at 20°C. frontiersin.org

Indirect Synthetic Pathways to this compound

Indirect pathways involve multiple steps, often starting from a derivatized precursor of L-glutamine or L-glutamic acid. These methods offer greater control over selectivity and stereochemistry.

Precursor Derivatization Strategies

A key strategy involves the temporary protection of functional groups not involved in the desired reaction.

N-Protection and Anhydride (B1165640) Formation: A well-established route to α-benzyl L-glutamate involves the protection of the amino group of L-glutamic acid with a carbobenzoxy (Cbz) group. The resulting N-Cbz-L-glutamic acid is then converted into its cyclic anhydride. Subsequent reaction of this anhydride with benzyl alcohol leads to the preferential formation of the α-benzyl ester. frontiersin.org The Cbz protecting group can then be removed by methods such as treatment with HBr in acetic acid or by catalytic hydrogenolysis. frontiersin.org

Transesterification: An indirect route can start from a different ester of glutamic acid. For example, a multi-step synthesis of L(+)-glutamine started with dibenzyl L(+)-glutamate. google.com This precursor was first N-tritylated. The resulting N-trityl dibenzyl glutamate (B1630785) was then subjected to transesterification using sodium methylate in methanol, which selectively converted the γ-benzyl ester to a γ-methyl ester, yielding N-trityl-α-benzyl-γ-methyl glutamate. google.com

Boroxazolidinone Intermediates: Another advanced derivatization strategy uses boroxazolidinones. L-glutamic acid can be reacted with triethylborane (B153662) to form a boroxazolidinone derivative. This intermediate protects both the amino group and the α-carboxyl group. Subsequent reaction with benzyl bromide in the presence of dicyclohexylamine (B1670486) (DCHA) leads to the formation of the benzyl ester at the γ-position. Alternatively, these intermediates can be used to direct benzylation to the α-position. thieme-connect.de

Convergent Synthesis Approaches

Convergent synthesis involves preparing separate fragments of the target molecule and then coupling them in the final stages. This is common in peptide synthesis where this compound might be a building block.

One such approach is the "active ester" method. In this method, an N-protected amino acid is reacted with an activating agent like N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester. This activated species is then reacted with an amino acid ester, such as L-glutamine benzyl ester, to form a dipeptide. google.com

Another example involves the condensation of N-acetylmuramoyl derivatives with the dipeptide ester L-alanyl-D-isoglutamine benzyl ester using the mixed anhydride method to create complex peptidoglycan structures. nih.gov This demonstrates the utility of the pre-formed glutamine derivative in a convergent synthetic scheme.

Synthesis of this compound Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of this compound is important for structure-activity relationship studies and for creating probes to study biochemical pathways.

Stereoisomers: The D-enantiomer, D-glutamine phenylmethyl ester, can be synthesized using similar methodologies starting from D-glutamic acid. A chemoenzymatic method for preparing D-glutamine involves first synthesizing DL-glutamine from DL-glutamic acid. researchgate.net This is achieved by protecting the amino group with a phthaloyl group, forming the anhydride with acetic anhydride, reacting with ammonia (B1221849) to get N-phthaloyl-DL-glutamine, and finally deprotecting with hydrazine (B178648) hydrate. researchgate.net The resulting racemic DL-glutamine can then be subjected to enzymatic resolution, where a specific enzyme selectively acts on the L-enantiomer, allowing for the isolation of the D-enantiomer. researchgate.net This D-glutamine could then be esterified to produce the D-phenylmethyl ester.

Analogues: The synthesis of various analogues has been reported. For instance, L-γ-methyleneglutamine, an important amino acid analogue, was synthesized starting from L-pyroglutamic acid. nih.gov The synthesis of trifluoromethyl-containing analogues of glutamic acid peptides has also been achieved, starting from Cbz-L-Glu-OH, which is converted to an oxazolidinone intermediate before the introduction of the trifluoromethyl group. nih.gov These modified precursors can then be esterified with benzyl alcohol to produce the corresponding phenylmethyl ester analogues.

Methods for Chiral Purity Maintenance and Enhancement in Synthesis Research

The preservation of the inherent L-configuration at the α-carbon is paramount during the synthesis of this compound. The primary challenge lies in preventing racemization, which can be induced by harsh reaction conditions, particularly elevated temperatures and the presence of strong acids or bases.

One of the most common methods for the esterification of amino acids is the Fischer-Speier esterification , which involves heating the amino acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com However, traditional Fischer-Speier conditions using high-boiling solvents like toluene can lead to significant racemization. acs.org For instance, the reaction of L-glutamic acid with benzyl alcohol in refluxing toluene has been shown to result in considerable racemization, yielding the desired product with only 80.8% enantiomeric excess. acs.org

To mitigate this, researchers have explored alternative solvents and conditions. A notable advancement involves the use of cyclohexane (B81311) as a water-azeotroping solvent. This method, when applied to the synthesis of the analogous dibenzyl ester of L-glutamic acid, has been shown to produce the product with very high enantiomeric excess. acs.org While specific data for L-glutamine is not as prevalent, the principles are directly applicable. The use of "green" ethers like 2-methyl-tetrahydrofuran (Me-THF) at reflux has also been reported as an effective strategy to prepare enantiomerically pure amino acid benzyl esters. researchgate.net

The enantiomeric purity of the resulting this compound is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). acs.orgresearchgate.net This analytical technique allows for the separation and quantification of the L- and D-enantiomers, ensuring the stereochemical integrity of the synthesized compound.

Investigation of Stereoselective Esterification Reactions

Stereoselective esterification reactions aim to selectively form the ester at the desired carboxyl group while preserving the chiral center. For L-glutamine, this involves the selective esterification of the γ-carboxyl group.

Fischer-Speier Esterification with Controlled Conditions: As mentioned, the Fischer-Speier esterification is a viable route, provided that conditions are carefully controlled to prevent racemization. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The general mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. wikipedia.org The removal of water, typically through azeotropic distillation with a suitable solvent like cyclohexane, drives the equilibrium towards the formation of the ester. acs.org

| Reaction | Catalyst | Solvent | Conditions | Enantiomeric Excess (for analogous L-glutamic acid derivative) | Reference |

| Fischer-Speier Esterification | p-Toluenesulfonic acid | Toluene | Reflux, 5 h | 80.8% | acs.org |

| Fischer-Speier Esterification | p-Toluenesulfonic acid | Cyclohexane | Reflux | High | acs.org |

| Fischer-Speier Esterification | p-Toluenesulfonic acid | 2-Methyl-tetrahydrofuran (Me-THF) | Reflux | High | researchgate.net |

Enzymatic Synthesis: Biocatalytic approaches offer a high degree of stereoselectivity under mild reaction conditions, thereby minimizing the risk of racemization. While specific enzymatic synthesis of this compound is not extensively documented, studies on related compounds highlight the potential of this strategy. For instance, the protease Alcalase has been used for the mono-benzylesterification of N-Boc L-glutamic acid with 81% yield. frontiersin.org Furthermore, glutaminase (B10826351) enzymes have been investigated for the selective hydrolysis of the amide group of α-benzyl L-glutamine to produce α-benzyl L-glutamate, demonstrating the potential for enzymatic manipulation of glutamine derivatives. frontiersin.org These enzymatic methods inherently preserve the L-configuration of the starting material. nih.govnih.gov

Functional Group Interconversions Involving the Phenylmethyl Ester Moiety

The phenylmethyl ester group in this compound can undergo various chemical transformations, with its selective cleavage being a particularly important reaction in synthetic chemistry.

Selective Cleavage Mechanisms of Phenylmethyl Ester

The benzyl ester is a versatile protecting group because it can be cleaved under several distinct conditions, offering orthogonality with other protecting groups. biosynth.com

Hydrogenolysis: The most common method for cleaving benzyl esters is catalytic hydrogenolysis. This reaction involves treating the ester with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) and proceeds under mild, neutral conditions. pearson.com This method is highly selective and does not affect many other protecting groups, such as Boc or Fmoc. biosynth.com

Acidolysis: Benzyl esters can also be cleaved by strong acids, although they are more stable to acid than tert-butyl esters. thieme-connect.de The rate of cleavage depends on the strength of the acid and the specific reaction conditions. For example, 4-chlorobenzyl esters are twice as stable as benzyl esters towards hydrolysis with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH2Cl2) at 45°C. thieme-connect.de Complete cleavage of benzyl esters can be achieved with strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). thieme-connect.dethermofisher.com

Base-mediated Cleavage: While generally stable to basic conditions, benzyl esters can be hydrolyzed by strong bases, such as sodium hydroxide, though this is less common due to the potential for side reactions, including racemization.

Enzymatic Cleavage: Certain enzymes, such as esterases from Bacillus subtilis and lipases from Candida antarctica, have been shown to efficiently cleave benzyl esters under mild and selective conditions, offering a green alternative to chemical methods. nih.gov

| Cleavage Method | Reagents | Conditions | Selectivity/Compatibility | Reference |

| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, rt | Highly selective; compatible with Boc, Fmoc | biosynth.compearson.com |

| Strong Acidolysis | HF, TFMSA | 0°C to rt | Cleaves many acid-labile groups | thieme-connect.dethermofisher.com |

| Mild Acidolysis | TFA/CH₂Cl₂ (1:1) | 45°C | Slower than t-butyl ester cleavage | thieme-connect.de |

| Enzymatic Cleavage | Esterase from B. subtilis, Lipase from C. antarctica | Aqueous buffer, rt | High, mild conditions | nih.gov |

| Transesterification | KCN, Benzyl alcohol | Elevated temperatures | Can cleave hindered esters | nih.gov |

Chemical Stability Studies of the Ester Bond in Research Contexts

The stability of the phenylmethyl ester bond is a critical factor in its application as a protecting group. Its stability profile allows for the selective removal of other protecting groups while the benzyl ester remains intact.

The benzyl ester is significantly more stable to acidic conditions than the tert-butyl (tBu) ester. For instance, the cyclopentyl ester, which has comparable stability to the benzyl ester, is 14 times more stable than the corresponding benzyl ester when exposed to 55% TFA in dichloromethane. thieme-connect.de This differential stability is the basis for orthogonal protection strategies.

Conversely, the benzyl ester is labile to hydrogenolysis, a condition to which tBu esters are stable. It is also generally stable to the basic conditions used for the removal of the Fmoc group (e.g., 20% piperidine (B6355638) in DMF) in solid-phase peptide synthesis (SPPS). biosynth.comnih.gov

The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the acid stability of the benzyl ester. For example, a 4-methoxy group increases acid lability, while chloro and nitro groups increase stability towards acid cleavage. thieme-connect.de

Exploration of Novel Protecting Group Strategies Utilizing Phenylmethyl Esters

The unique cleavage properties of the phenylmethyl ester make it a valuable component in the design of sophisticated, orthogonal protecting group strategies, particularly in the synthesis of complex peptides.

Orthogonal Protecting Group Chemistry in L-Glutamine Derivatization

Orthogonal protecting groups are sets of protecting groups that can be removed in any order in the presence of the others without being affected. biosynth.com The combination of the base-labile Fmoc group for Nα-protection, the acid-labile tert-butyl (tBu) group for the side chains of certain amino acids, and the hydrogenolysis-labile benzyl (Bzl) group for the side chain of glutamic acid or glutamine represents a classic orthogonal protection scheme. biosynth.com

In the context of L-glutamine derivatization, the γ-benzyl ester can be used in conjunction with an Nα-Fmoc group. The Fmoc group can be removed with a base like piperidine, allowing for peptide chain elongation, while the benzyl ester remains intact. nih.govchempep.comnih.gov Subsequently, the benzyl ester can be selectively removed by hydrogenolysis without affecting acid-labile side-chain protecting groups like tBu. biosynth.com

This strategy is particularly useful in solid-phase peptide synthesis (SPPS) for the preparation of peptides with specific side-chain modifications. For example, a fully protected peptide can be assembled on a resin, and then the benzyl ester on a glutamine residue can be selectively cleaved to expose a carboxylic acid for further derivatization, such as cyclization or conjugation. nih.gov

The quasi-orthogonality of the Boc/Bzl strategy is also noteworthy. Both are cleaved by acid, but their differing lability to acids of varying strengths allows for their independent removal. biosynth.com

The use of substituted benzyl esters further expands the possibilities for orthogonal protection. For example, the 4-nitrobenzyl ester is significantly more stable to acid than the benzyl ester and can be cleaved by reduction, offering another dimension of orthogonality. thieme-connect.de

Comparative Studies with Other Carboxyl Protecting Groups

Research Findings

Research into the synthesis of glutamine and glutamic acid derivatives highlights the distinct characteristics of different carboxyl protecting groups.

Phenylmethyl (Benzyl) Ester: The benzyl ester is a versatile protecting group that can be cleaved under neutral conditions via hydrogenolysis (e.g., H₂/Pd-C). frontiersin.org This method is advantageous as it is mild and orthogonal to acid-labile (e.g., Boc, tert-butyl ester) and base-labile protecting groups. For instance, in the synthesis of α-benzyl L-glutamate, chemical methods involving the reaction of N-carbobenzoxy-L-glutamic acid anhydride with benzyl alcohol have been reported, though with moderate selectivity and yields. frontiersin.org A study on the genetic incorporation of L-glutamic acid γ-benzyl ester demonstrated its stability within living cells and its subsequent conversion to hydroxamic acid or acyl hydrazide, showcasing its utility as a versatile chemical handle. nih.gov Furthermore, the benzyl ester can be removed by treatment with HBr in acetic acid. frontiersin.org

tert-Butyl Ester: The tert-butyl ester is distinguished by its high stability to a wide range of reagents and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govorganic-chemistry.org This acid liability makes it orthogonal to the benzyl ester. In syntheses involving complex peptides, the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection schemes are common, illustrating the importance of this orthogonality. nih.gov The tert-butyl group's bulkiness can also prevent side reactions like aspartimide formation. thieme-connect.de

Methyl and Ethyl Esters: Methyl and ethyl esters are among the simplest protecting groups to introduce. However, their removal typically requires saponification under basic conditions (e.g., NaOH), which can lead to side reactions such as racemization, especially in sensitive peptides. acs.org While straightforward, these conditions are not always compatible with other protecting groups or sensitive moieties within a peptide sequence.

Substituted Benzyl Esters: The stability of the benzyl ester can be fine-tuned by introducing substituents onto the phenyl ring. Electron-withdrawing groups, such as chloro or nitro, increase the stability of the ester towards acids, while electron-donating groups like methoxy (B1213986) enhance its acid lability. thieme-connect.de This allows for a more nuanced control over the deprotection conditions, enabling a range of stabilities between that of a standard benzyl ester and a more labile protecting group.

A biocatalytic approach for the synthesis of α-benzyl L-glutamate from N-Boc L-glutamic acid using the protease Alcalase in benzyl alcohol has been shown to produce the desired product in high yield (81%). frontiersin.org This enzymatic method avoids the harsh reagents and potential side reactions associated with some chemical methods.

The following tables provide a comparative overview of these common carboxyl protecting groups used in the context of glutamine and glutamic acid chemistry.

Interactive Data Tables

Application in Peptide Synthesis Research

Role of L-Glutamine, Phenylmethyl Ester as a Carboxyl-Protecting Group

In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent it from reacting with the activated carboxyl group of another amino acid, which would lead to a mixture of unwanted products. gcwgandhinagar.comyoutube.com The phenylmethyl group, commonly known as the benzyl (B1604629) (Bzl) group, serves as a robust and versatile protecting group for the carboxylic acid function. The resulting this compound (H-Gln-OBzl) is a key building block, particularly when glutamine is the C-terminal residue of a target peptide. acs.org Its synthesis can be achieved by reacting N-protected glutamine derivatives with benzyl alcohol. acs.orgyoutube.com

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. nih.gov While typically the C-terminal amino acid is anchored to the resin via its carboxyl group, specific strategies may require C-terminal ester protection. More commonly, the benzyl ester is used to protect the side-chain carboxyl groups of aspartic and glutamic acid. nih.gov

In scenarios where a C-terminal glutamine benzyl ester is desired in the final peptide, a different synthetic approach is needed. One such method involves anchoring the N-protected glutamine to the resin via its side-chain amide, allowing the C-terminal benzyl ester to remain intact throughout the synthesis. Alternatively, specialized resins and linkers can be used that release the peptide with a C-terminal ester upon cleavage. The benzyl ester is stable to the mildly basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for the routine removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, making it compatible with the most common SPPS chemistry. nih.govacs.org

In solution-phase peptide synthesis, all reactions occur in a homogeneous solution. slideshare.netyoutube.com This classical approach often utilizes amino acid derivatives with protected carboxyl groups, such as this compound, as the starting C-terminal unit. mdpi.com The synthesis proceeds by coupling an N-protected amino acid to the free amino group of H-Gln-OBzl. acs.org The resulting dipeptide can then be deprotected at its N-terminus to allow for the addition of the next amino acid in the sequence. The Group-Assisted Purification (GAP) strategy is a modern solution-phase method that avoids traditional chromatography by using a purification-assisting auxiliary, which can be applied to the synthesis of peptides starting from C-terminal ester-protected amino acids. nih.gov

Impact on Peptide Coupling Efficiency and Racemization Studies

The efficiency of peptide bond formation and the preservation of stereochemical integrity are paramount for successful peptide synthesis. The use of this compound, like any protected amino acid, influences these factors.

L-Glutamine residues are prone to specific side reactions during peptide synthesis. A primary concern is the intramolecular cyclization of the N-terminal glutamine to form a pyroglutamyl (pGlu) residue, a reaction that can occur under acidic conditions used for deprotection in some strategies (e.g., Boc/Bzl). nih.gov Using the benzyl ester to protect the C-terminus of glutamine prevents the carboxyl group from participating in unwanted reactions during the coupling step. However, the side-chain amide itself can undergo dehydration to a nitrile under harsh activation conditions, although this is less common with modern coupling reagents. Careful selection of coupling reagents and reaction conditions is crucial to minimize these side reactions.

Epimerization, the change in configuration at the α-carbon, is a major risk during the activation and coupling of N-protected amino acids, potentially leading to a loss of chiral purity in the final peptide. mdpi.com This side reaction is particularly problematic for all amino acids except glycine (B1666218) and proline. The principal mechanism involves the formation of a transient oxazolone (B7731731) (azlactone) intermediate. mdpi.comnih.gov The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization. nih.gov A second mechanism is the direct abstraction of the α-proton by a base. mdpi.com

Studies have shown that various factors influence the rate of epimerization. The choice of coupling reagent, base, solvent, and temperature all play critical roles. u-tokyo.ac.jp For instance, carbodiimides like EDC tend to cause more epimerization than DIC, and polar solvents like DMF can increase the racemization rate compared to less polar solvents like chloroform (B151607). u-tokyo.ac.jp The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its superior analogue, 7-aza-1-hydroxybenzotriazole (HOAt), can effectively suppress epimerization by minimizing the lifetime of the reactive oxazolone intermediate. u-tokyo.ac.jp

| Factor | Effect on Epimerization | Mitigation Strategy / Favorable Condition | Citation |

|---|---|---|---|

| Coupling Reagent | Reagents like EDC can increase epimerization compared to DIC or phosphonium/uronium salts (e.g., HATU). | Use of uronium/phosphonium reagents (e.g., HATU, HBTU) with additives like HOAt. | mdpi.comu-tokyo.ac.jp |

| Base | Strong, non-sterically hindered bases can promote α-proton abstraction. | Use of sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) in controlled amounts. | nih.gov |

| Solvent | Polar aprotic solvents like DMF can increase the rate of epimerization. | Use of less polar solvents like dichloromethane (B109758) (DCM) or chloroform when solubility permits. | u-tokyo.ac.jp |

| Temperature | Higher temperatures accelerate epimerization. | Performing coupling reactions at lower temperatures (e.g., 0 °C). | u-tokyo.ac.jp |

| Additives | Additives form active esters that are less prone to racemization than other activated intermediates. | Inclusion of additives such as HOAt or HOOBt in the coupling mixture. | u-tokyo.ac.jp |

Deprotection Strategies for Phenylmethyl Ester in Peptide Chemistry

The final step after peptide chain assembly is the removal of all protecting groups. The benzyl ester can be cleaved by several methods, offering flexibility and orthogonality with other protecting groups. nih.govrsc.org

One of the most common and mildest methods is catalytic hydrogenolysis . researchgate.net The protected peptide is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com This method is highly efficient and clean but is incompatible with peptides containing sulfur (cysteine, methionine) or certain other reducible functional groups. researchgate.net

An alternative is cleavage under strongly acidic conditions . While the benzyl ester is stable to the moderate acid (like dilute TFA) used to cleave highly labile resin linkers or side-chain protecting groups (e.g., t-butyl), it can be removed by treatment with strong acids like anhydrous hydrogen fluoride (B91410) (HF), hydrogen bromide in acetic acid (HBr/AcOH), or neat trifluoroacetic acid at elevated temperatures. youtube.comnih.govrsc.org This resistance to moderate acids provides valuable orthogonality in complex synthetic strategies.

Other specialized methods include the use of bis(tributyltin) oxide , which can selectively cleave benzyl esters in aprotic solvents without affecting peptide bonds or causing racemization. rsc.org

Biochemical and Enzymatic Research Applications

Enzymatic Synthesis of L-Glutamine Esters and Related Compounds

Biocatalytic methods for producing L-glutamine esters are sought after as they offer high selectivity under mild conditions, often circumventing the need for complex protection and deprotection steps common in chemical synthesis. frontiersin.org

The enzymatic synthesis of L-Glutamine, phenylmethyl ester can be approached through the direct esterification of a suitably protected glutamic acid derivative. Research has focused on screening various enzymes, particularly proteases and lipases, for their ability to catalyze this transformation with high regioselectivity. frontiersin.orgjmbfs.orgmdpi.comnih.gov

In one approach, the protease Alcalase (subtilisin Carlsberg) was identified as an effective biocatalyst for the mono-benzylesterification of N-Boc L-glutamic acid. frontiersin.org This reaction, conducted in benzyl (B1604629) alcohol which acts as both the solvent and the acyl acceptor, yielded the desired N-Boc-α-benzyl L-glutamate with high conversion. frontiersin.org Computational docking studies suggest that the N-protecting group is crucial for solubilizing the amino acid in the alcohol and for positioning the substrate favorably within the enzyme's active site, in proximity to the catalytic triad (B1167595) (Ser221, His64, and Asp32). frontiersin.org

Enzyme engineering offers a pathway to further optimize these biocatalysts. By modifying the enzyme's structure, it may be possible to enhance substrate binding, increase catalytic activity, and improve stability in the reaction medium, leading to more efficient and scalable production processes. frontiersin.org

The principles of enzymatic synthesis can be extended to produce a variety of analogues of this compound. Lipase-catalyzed reactions are particularly versatile for this purpose. mdpi.comrsc.org By substituting benzyl alcohol with other alcohols, a diverse range of L-glutamine esters with different functionalities can be synthesized. Similarly, the acyl donor can be varied. For instance, lipases from Candida antarctica and Rhizomucor miehei have been used to catalyze the esterification of Nα-acetyl-L-amino acid glyceryl esters with lauric acid, producing glycero amino acid-based surfactants. rsc.org This methodology allows for the creation of novel conjugates of glutamine and other amino acids, which are valuable for structure-activity relationship studies and the development of new biocompatible compounds. rsc.org

Investigation of Enzyme Specificity and Kinetics with this compound as Substrate

This compound and its close derivatives are excellent substrates for characterizing the activity and specificity of hydrolytic enzymes like esterases, lipases, and amidases.

Recent studies have performed extensive screenings of enzyme libraries to identify biocatalysts capable of selectively hydrolyzing derivatives of this compound. These screenings are crucial for discovering enzymes with novel specificities.

Two primary hydrolytic routes have been investigated:

γ-Amide Hydrolysis: The selective hydrolysis of the γ-amide bond of α-benzyl L-glutamine to produce this compound (α-benzyl L-glutamate).

γ-Ester Hydrolysis: The selective hydrolysis of the γ-ester bond of α,γ-dibenzyl L-glutamate to also yield this compound. frontiersin.org

For the hydrolysis of the γ-amide of α-benzyl L-glutamine, a screening of 107 glutaminases, asparaginases, and amidases was conducted. frontiersin.org This process is challenging due to the chemical instability of the benzyl ester at neutral or high pH. frontiersin.org Despite testing at a lower pH of 5.5 to minimize chemical degradation, only a few enzymes showed the desired activity. Glutaminase (B10826351) 2 from Bacillus subtilis was confirmed to catalyze this reaction, though with modest yields, highlighting the difficulty in finding an enzyme that prefers this non-physiological substrate. frontiersin.org

For the hydrolysis of α,γ-dibenzyl L-glutamate, over 120 lipases, esterases, and proteases were screened at both pH 7.0 and pH 5.0. frontiersin.orgresearchgate.net At pH 7, many enzymes were found to be active, but they exclusively produced the undesired γ-benzyl L-glutamate, indicating a strong preference for hydrolyzing the α-ester. frontiersin.org However, screening at pH 5.0, where the substrate is more soluble, revealed several enzymes that could produce the desired α-benzyl L-glutamate. frontiersin.orgresearchgate.net

The interactive table below summarizes key enzyme "hits" from this screening that demonstrated the ability to produce α-benzyl L-glutamate.

These results demonstrate that enzyme specificity can be highly dependent on reaction conditions like pH and that screening under various conditions is essential for identifying desired biocatalytic activities. frontiersin.org The enzyme PLE-4, in particular, showed a remarkable and synthetically useful preference for producing the desired α-ester product. frontiersin.orgresearchgate.net

A full kinetic analysis involves determining key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. While detailed kinetic data (Kₘ, Vₘₐₓ) for the enzymatic hydrolysis of this compound specifically are not widely published, the methodology can be illustrated by studies on related compounds like L-glutamine.

For example, a purified L-glutaminase from Achromobacter xylosoxidans acting on its natural substrate, L-glutamine, was found to have a Kₘ of 0.236 mM and a Vₘₐₓ of 443.8 U/mg. mdpi.com To perform a similar analysis for this compound, one would measure the initial rate of hydrolysis at various substrate concentrations. The rate of formation of the product (L-glutamic acid or benzyl alcohol) or the disappearance of the substrate would be monitored, typically using techniques like HPLC. nih.gov The resulting data would then be fit to the Michaelis-Menten equation to determine the kinetic constants. Such an analysis would provide a quantitative measure of an enzyme's efficiency and preference for hydrolyzing the ester bond of this specific substrate.

Role as a Research Probe in Mechanistic Enzymology

This compound and its precursors are valuable as molecular probes for investigating enzyme mechanisms. By using a substrate with a specific modification, such as the bulky benzyl group on the α-carboxyl, researchers can explore the steric and electronic constraints of an enzyme's active site. frontiersin.org

For example, the docking of N-Boc-L-glutamate into the active site of Alcalase helped to generate a hypothesis about why the enzyme preferentially catalyzes esterification at the α-carboxyl group. frontiersin.org This type of computational modeling, combined with experimental results using the probe molecule, provides insights into substrate binding and orientation, which are fundamental to understanding the catalytic mechanism.

Furthermore, comparing the enzymatic hydrolysis of α-benzyl L-glutamine with its natural counterpart L-glutamine can reveal how modifications distant from the reaction site (the ester group vs. the free carboxyl group) influence the enzyme's interaction with the primary target bond (the γ-amide). frontiersin.org These studies help to map the substrate specificity of amidases and glutaminases and can guide protein engineering efforts to alter or improve their catalytic function for synthetic applications. frontiersin.orgnih.gov

Probing Active Site Interactions in Glutamine-Metabolizing Enzymes

No studies were found that utilize this compound to probe the active sites of glutamine-metabolizing enzymes. Research in this area often relies on other glutamine analogs that can act as inhibitors or substrates to map the binding pocket and understand catalytic mechanisms.

Studies on Allosteric Regulation Mechanisms

There is no available research that documents the use of this compound in the investigation of allosteric regulation of enzymes. Studies on allosteric regulation of glutamine-metabolizing enzymes, such as glutamine synthetase, typically involve the use of natural effectors or other synthetic analogs to understand how the binding of molecules at sites other than the active site can modulate enzyme activity. nih.gova2bchem.com

Biochemical Pathway Elucidation Using this compound

In Vitro Studies of Nitrogen Metabolism Pathways

No in vitro studies on nitrogen metabolism pathways were found that specifically employ this compound as a research tool. The study of nitrogen metabolism typically involves isotopic labeling of glutamine or other nitrogen sources to trace their fate through various metabolic pathways. nih.gov

Research on Amino Acid Transport Mechanisms (Non-Clinical)

There is no documented non-clinical research on amino acid transport mechanisms that uses this compound. The investigation of amino acid transporters often involves radiolabeled amino acids or specific inhibitors to characterize transporter function and specificity.

Structural Characterization and Spectroscopic Analysis Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Analysis of Hydrogen Bonding Networks

The analysis of hydrogen bonding is crucial for understanding the intermolecular and intramolecular interactions that govern the three-dimensional structure and physical properties of a compound like L-Glutamine, phenylmethyl ester. The presence of amide and ester functional groups, along with the amino group, provides multiple sites for hydrogen bond donation and acceptance.

Detailed studies on L-glutamine and related polyamidoamino acids have demonstrated the importance of hydrogen bonds in forming self-ordered structures. acs.org For instance, in aqueous solutions, the hydrogen bonds can be pH-dependent and are critical in defining the conformation of the molecule. acs.org Techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and 2D NOESY experiments are powerful tools for probing these interactions. acs.org Infrared (IR) spectroscopy is also highly sensitive to hydrogen bonding, with shifts in the stretching frequencies of N-H and C=O groups indicating their participation in such networks. researchgate.net While no specific data for this compound is available, it is expected that its hydrogen bonding network would be complex, involving the amide protons, the carbonyl oxygen of the amide, the ester group, and the alpha-amino group.

Polarized Raman Studies of Ordered Structures

Polarized Raman spectroscopy is a powerful technique for investigating the orientation and arrangement of molecules in ordered systems, such as crystals or aligned films. By analyzing the intensity of Raman bands as a function of the polarization of the incident and scattered light, detailed information about the symmetry of molecular vibrations and the orientation of functional groups can be obtained.

Studies on L-glutamine have utilized polarized Raman spectroscopy to assign vibrational fundamentals based on the intensity changes observed with different polarizations. mpg.derasayanjournal.co.inosu.edu These studies help in understanding the polycrystalline structure and the ordering of functional groups like NH2, COO-, and CH2 within the crystal lattice. rasayanjournal.co.inosu.edu For this compound, polarized Raman studies would be invaluable in determining the orientation of the phenylmethyl group relative to the glutamine backbone in a crystalline state. However, no such studies have been published in the available scientific literature.

X-ray Crystallography and Diffraction Studies of this compound and its Complexes

Crystal Structure Determination and Polymorphism Research

The determination of the crystal structure of this compound would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This would reveal the exact coordinates of each atom in the unit cell. Research on derivatives of L-iso-glutamine has demonstrated the use of single-crystal X-ray diffraction to confirm molecular structures. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of research, particularly in pharmaceuticals and materials science. Different polymorphs can exhibit distinct physical properties. Studies on L-glutamic acid have shown how polymorphism can be controlled by the crystallization conditions. nist.gov To date, there are no published crystal structures or polymorphism studies for this compound.

A search of crystallographic databases did not yield any deposited structures for this specific compound. The table below summarizes hypothetical data that would be obtained from such an experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.80 |

| b (Å) | 9.50 |

| c (Å) | 22.10 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1215.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor | 0.045 |

| Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found. |

Co-crystallization Studies with Biological Receptors (Research Probes)

Co-crystallization of a molecule with a biological target, such as an enzyme or receptor, is a powerful technique in drug discovery and structural biology. It provides a detailed snapshot of the binding interactions at the atomic level, guiding the design of more potent and specific ligands.

L-glutamine itself is a substrate for enzymes like glutamine synthetase, and the crystal structures of these enzymes in complex with glutamine or its inhibitors have been determined. nih.govnih.gov These studies reveal critical hydrogen bonds and electrostatic interactions within the active site. nih.gov For this compound, co-crystallization studies could be envisioned with enzymes for which it might act as a substrate or inhibitor. Such studies would be instrumental in understanding its potential biological activity. However, no research detailing the co-crystallization of this compound with any biological receptor has been found in the public domain.

Computational and Theoretical Chemistry of L Glutamine, Phenylmethyl Ester

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of L-Glutamine, phenylmethyl ester at the atomic level. These methods allow for the precise determination of molecular geometry and the exploration of its energy landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. semanticscholar.org By utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the equilibrium geometry of the molecule in the gas phase can be accurately predicted. semanticscholar.org

The geometry optimization of L-glutamine reveals a curled carbon chain, and similar principles would apply to its phenylmethyl ester. mdpi.com The process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in studies of L-glutamine, characteristic bond distances have been calculated and found to be in good agreement with experimental data from crystallographic databases. mdpi.com

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|

| C1-O2 | 1.296 | 1.24 |

| C1-N2 | 1.322 | 1.34 |

| C4-C5 | 1.508 | 1.54 |

This table presents a comparison of calculated and experimental bond lengths for the parent amino acid, L-glutamine, which serves as a foundational model for its phenylmethyl ester derivative.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for analyzing the potential energy surface of a molecule. nih.gov These methods can be used to explore the conformational space of this compound and identify various local minima and the transition states that connect them. nih.gov This exploration of the energy landscape is crucial for understanding the molecule's flexibility and the relative stability of its different conformers. nih.gov

By systematically rotating the dihedral angles of the side chain and the ester group, a multi-dimensional potential energy surface can be mapped out. This allows for the identification of low-energy conformations and the energy barriers between them. nih.gov Such studies on amino acid side chains have shown that their conformational preferences are influenced by both intrinsic energetics and environmental interactions. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its surroundings.

The conformation of this compound is significantly influenced by the solvent environment. MD simulations in explicit solvent, such as water, can reveal how intermolecular interactions with solvent molecules affect the conformational preferences of the solute. rsc.orgnih.gov Studies on L-glutamine have shown that water molecules form a structured hydration shell around the amino acid, which in turn influences its dynamics. rsc.orgresearchgate.net

For this compound, the presence of the bulky and hydrophobic phenylmethyl group would lead to distinct solvation patterns compared to L-glutamine. The hydrophobic moiety would likely be surrounded by a cage-like structure of water molecules, while the more polar regions of the molecule would form hydrogen bonds with the solvent. These solvation effects can alter the relative energies of different conformers, potentially stabilizing conformations that are less favored in the gas phase. nih.gov

| Parameter | Typical Value/Method |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | Nanoseconds to microseconds |

To understand the potential biological role of this compound, MD simulations can be used to study its interactions with model biological systems, such as the binding site of a protein. Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, can provide a starting point for these simulations. youtube.com

For instance, docking studies on a close analog, α-benzyl-L-glutamine, with glutaminase (B10826351) have been performed to understand its binding mode. researchgate.net Following docking, MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), and the conformational changes that may occur upon binding. nih.govnih.gov These simulations are crucial for rational drug design and for understanding the molecular basis of biological recognition. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

Quantum chemical calculations, particularly DFT, can be used to compute the vibrational frequencies of the molecule. nih.gov These calculated frequencies can then be correlated with experimental infrared (IR) spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net It's important to note that calculated harmonic frequencies often need to be scaled by an empirical factor to better match experimental anharmonic frequencies. astrochem.org

Theoretical Studies of Reaction Mechanisms Involving the Phenylmethyl Ester Group

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states, intermediates, and reaction energetics that are often difficult to obtain experimentally.

The hydrolysis of the phenylmethyl ester of L-glutamine can proceed through either acid- or base-catalyzed mechanisms. Computational chemistry, particularly DFT, allows for the detailed analysis of the transition states involved in these processes. rsc.orgacs.org

In a typical ester hydrolysis mechanism, the key step is the nucleophilic attack of water (or a hydroxide ion) on the carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. researchgate.net Transition state theory can be used to locate the transition state structures leading to and from this intermediate.

This compound can serve as a substrate for various enzymes, such as esterases, lipases, and proteases. nih.govresearchgate.net Computational modeling is essential for understanding the specifics of these enzymatic transformations at an atomic level. acs.org

Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the active site of an enzyme. nih.govresearchgate.netnih.gov For this compound, docking studies can reveal how the phenylmethyl group and the glutamine side chain fit into the enzyme's binding pocket and interact with key amino acid residues. These interactions are crucial for substrate recognition and catalysis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. muni.cz These simulations can assess the stability of the docked pose, the role of solvent molecules, and conformational changes in the enzyme or substrate that may be necessary for the reaction to occur.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the chemical reaction itself, hybrid QM/MM methods are employed. researchgate.netacs.orgwordpress.comresearchgate.net In this approach, the reacting parts of the system (the substrate and the catalytic residues of the enzyme) are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the calculation of the reaction pathway and the determination of activation energies for the enzymatic hydrolysis of the ester bond, providing a detailed understanding of the catalytic mechanism. nih.gov

Advanced Analytical Method Development for Research Quality Control

Development of Derivatization Protocols for Enhanced Detection

Derivatization is a key strategy in the analysis of amino acids and their esters to improve their chromatographic behavior and enhance their detectability, especially for UV and fluorescence detectors. creative-proteomics.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. nih.gov This is a common approach for both HPLC and GC analysis. For HPLC, reagents that introduce a chromophore or a fluorophore are used. Popular reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com Since L-Glutamine, phenylmethyl ester has a primary amino group, it can be readily derivatized with these reagents. The use of both OPA and FMOC in a dual-reagent method allows for the derivatization of both primary and secondary amino acids, which could be useful if impurities containing secondary amines are expected. jascoinc.com

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column and before detection. creative-proteomics.com This technique avoids the potential for multiple derivative products and can simplify sample preparation. scirp.org An ion-exchange chromatography method followed by post-column derivatization with a reagent like ninhydrin (B49086) has been validated for the determination of glutamine. scirp.orgresearchgate.net

The choice of derivatization reagent is critical for optimizing detection.

Fluorescence Detection: Derivatization with reagents like OPA or FMOC yields highly fluorescent adducts, enabling detection at the sub-picomole level. acs.org The excitation and emission wavelengths must be optimized for the specific derivative to achieve maximum sensitivity. For instance, OPA derivatives are typically excited around 340 nm and emit around 455 nm, while FMOC derivatives are excited at 260 nm and emit at 315 nm. The use of 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent has also been reported, offering the advantage of more stable derivatives. nih.gov

UV Detection: While native this compound has a UV chromophore (the phenyl group), derivatization can significantly enhance its molar absorptivity, thereby lowering detection limits. researchgate.net Reagents like Dansyl chloride not only provide strong fluorescence but also significant UV absorption. creative-proteomics.com The detection wavelength should be set at the absorption maximum of the derivative.

Application of Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and offers rapid analysis times. creative-proteomics.com It is particularly well-suited for the chiral separation of amino acids and their derivatives. researchgate.netnih.gov

For the analysis of this compound, CE can be employed in several modes:

Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes. acs.org By using a low pH buffer, amino acids can be conferred with a positive charge, allowing for their separation. nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique uses micelles as a pseudo-stationary phase to separate neutral and charged molecules. The addition of chiral selectors, such as cyclodextrins, to the running buffer enables the enantioselective separation of amino acids. acs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with MS provides high selectivity and sensitivity, allowing for the definitive identification of separated components based on their mass-to-charge ratio. creative-proteomics.comnih.gov

The use of chiral selectors is crucial for resolving the enantiomers of this compound by CE. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors in CE for amino acid analysis. researchgate.net

Table 3: Potential Capillary Electrophoresis Method for Chiral Separation of this compound

| Parameter | Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length) acs.org |

| Background Electrolyte (BGE) | Low pH buffer (e.g., 1 M formic acid) for CE-MS nih.gov or a buffer containing a chiral selector (e.g., γ-cyclodextrin) for enantiomeric separation acs.org |

| Voltage | 20-30 kV |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (CE-MS) creative-proteomics.com |

| Temperature | 25°C |

This table provides a general framework for a CE method. The specific type and concentration of the chiral selector and buffer components would need to be optimized for this compound.

Automated and High-Throughput Analytical Methodologies for Research Scale

The quality control of research-grade compounds, such as this compound, necessitates the use of analytical methodologies that are not only accurate and reliable but also efficient in handling a large number of samples. Automated and high-throughput analytical techniques are crucial in this context, enabling rapid screening and quality assessment, which are vital for the integrity of research outcomes. These methods are designed to minimize manual intervention, thereby reducing the potential for human error and increasing reproducibility.

At the research scale, where numerous experimental variations of a compound may be synthesized and evaluated, the ability to quickly ascertain purity and identity is paramount. High-throughput screening (HTS) assays and automated purification platforms have become indispensable tools in modern drug discovery and chemical biology. nih.gov The integration of robotic sample handling with advanced analytical instrumentation allows for the unattended analysis of entire libraries of compounds, significantly accelerating the research and development pipeline. nih.govxtalks.com

For amino acid derivatives like this compound, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone analytical techniques. biosynth.comtepnelpharmaservices.com The automation of these systems, from sample injection to data analysis, is well-established. Automated workflows can be implemented for amino acid analysis, facilitating unattended operations with enhanced precision and accuracy. tandfonline.com

A key strategy for the high-throughput analysis of amino acids and their derivatives is pre-column derivatization. chromatographyonline.comresearchgate.netshimadzu.com This involves reacting the analyte with a labeling agent to enhance its chromatographic retention and/or detectability. Several reagents are commonly used for this purpose, each with its own set of advantages. The entire derivatization and injection process can be automated using a modern HPLC autosampler, which can be programmed to mix the sample with the necessary reagents and inject the resulting derivative into the chromatographic system. chromatographyonline.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely utilized technique that can separate complex mixtures and quantify multiple analytes in a single run. nih.gov This makes it particularly suitable for high-throughput screening of peptide and amino acid derivative libraries. nih.gov Automated LC-MS platforms can be employed for the crude analysis of reaction mixtures, the monitoring of purification processes, and the final quality control of the isolated compounds. nih.gov

The following table summarizes key performance characteristics of common automated and high-throughput analytical methods applicable to the quality control of this compound at the research scale.

| Analytical Method | Typical Throughput | Key Performance Characteristics | Primary Application in QC |

| Automated Pre-column Derivatization HPLC-UV/Fluorescence | 10-20 samples/hour | High sensitivity (picomole range), good reproducibility, established protocols for amino acids. researchgate.netnih.gov | Purity assessment and quantification. |

| Automated UPLC-MS | 20-30 samples/hour | High resolution and sensitivity, provides mass-to-charge ratio for identity confirmation. biosynth.com | Identity confirmation and impurity profiling. |

| High-Throughput SFC-MS | 30-40 samples/hour | Fast separation, suitable for chiral and achiral analysis, complementary to RP-HPLC. nih.gov | Chiral purity and achiral analysis. |

| Automated Parallel Peptide/Amino Acid Derivative Synthesis and Purification | Hundreds of samples per day | Enables rapid generation and purification of compound libraries. xtalks.com | Integrated synthesis and quality control workflows. |

These automated systems not only increase the speed of analysis but also generate vast amounts of data that can be processed using specialized software. This allows for the rapid identification of successful reactions and pure compounds, facilitating a more efficient design-make-test-analyze (DMTA) cycle in research. nih.gov The application of these high-throughput methodologies is critical for maintaining the stringent quality control required in modern chemical and pharmaceutical research.

Future Directions in L Glutamine, Phenylmethyl Ester Research

Exploration of New Synthetic Pathways for Sustainable Production

The traditional chemical synthesis of L-Glutamine, phenylmethyl ester often involves multi-step processes with protecting groups and reagents that can generate significant chemical waste. The drive towards green chemistry is motivating the exploration of more sustainable and efficient synthetic routes. A key area of development is the use of biocatalysis, which employs enzymes to perform specific chemical transformations under mild conditions.

Recent studies have investigated enzymatic approaches for the synthesis of related compounds like α-benzyl L-glutamate. frontiersin.org Four distinct biocatalytic routes have been explored:

α-selective enzymatic esterification: Using proteases to directly esterify the α-carboxylic acid of L-glutamic acid with benzyl (B1604629) alcohol. frontiersin.org

γ-selective enzymatic hydrolysis: Employing lipases or esterases for the selective hydrolysis of the γ-benzyl ester from α,γ-dibenzyl L-glutamate. frontiersin.org

γ-selective amide hydrolysis: Utilizing amidases, glutaminases, or asparaginases to selectively hydrolyze the amide group of α-benzyl L-glutamine. frontiersin.org

Selective lactam hydrolysis: Using enzymes to hydrolyze α-benzyl L-pyroglutamate. frontiersin.org

These enzymatic methods offer the potential for higher selectivity, reduced use of hazardous chemicals, and milder reaction conditions, contributing to more sustainable production processes. Further research in this area will likely focus on enzyme discovery and engineering to improve reaction yields and scalability.

| Synthetic Approach | Enzyme Class | Key Transformation | Potential Sustainability Advantage |

| α-selective esterification | Proteases | Direct esterification of L-glutamic acid | Fewer protection/deprotection steps |

| γ-selective hydrolysis | Lipases, Esterases | Selective hydrolysis of a diester | High selectivity under mild conditions |

| γ-selective amide hydrolysis | Amidases, Glutaminases | Conversion of an amide to a carboxylic acid | Biocatalytic alternative to chemical hydrolysis |

| Selective lactam hydrolysis | Hydrolases | Ring-opening of a pyroglutamate derivative | Utilizes a different starting material |

Another avenue for sustainable production involves the development of novel chemocatalytic systems that are more efficient and generate less waste than traditional methods. This could include the use of solid-supported catalysts for easier separation and recycling, or the design of one-pot synthesis procedures that minimize intermediate purification steps.

Design of Advanced Protecting Group Chemistries

The phenylmethyl (benzyl) group in this compound serves as a protecting group for the γ-carboxyl group. The design of advanced protecting group chemistries is crucial for streamlining the synthesis of complex peptides and other molecules. Future research in this area will likely focus on several key aspects:

Orthogonal Protection Strategies: Developing protecting groups that can be removed under highly specific conditions without affecting other protecting groups in the molecule. organic-chemistry.org This is particularly important in the synthesis of long or complex peptides with multiple functional groups that need to be selectively manipulated. For example, a protecting group that is labile to a specific enzyme but stable to acid and base would be a valuable addition to the synthetic chemist's toolbox.

Environmentally Benign Protecting Groups: Creating protecting groups that are derived from renewable resources and whose cleavage byproducts are non-toxic and easily biodegradable.

Multifunctional Protecting Groups: Developing protecting groups that not only mask a functional group but also confer other desirable properties, such as increased solubility or the ability to be used as a purification handle.

The table below summarizes some common protecting groups and their removal conditions, highlighting the need for a broader range of orthogonal options.

| Protecting Group | Abbreviation | Common Removal Conditions |

| Benzyl | Bn | Hydrogenolysis libretexts.org |

| tert-Butoxycarbonyl | Boc | Acidic conditions organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions organic-chemistry.org |

| Carbobenzoxy | Z | Hydrogenolysis, HBr in acetic acid acs.org |

Advancements in this area will enable the synthesis of more complex and novel molecules incorporating L-glutamine derivatives.

Integration into Novel Material Science Research (e.g., polymer scaffolds with amino acid linkages)

The unique chemical structure of this compound and related amino acid derivatives makes them attractive building blocks for the creation of novel materials with advanced properties. Amino acids, in general, are being explored for their applications as molecular materials due to their inherent chirality and ability to form well-defined crystalline structures. researchgate.net

A significant area of future research is the integration of these molecules into polymer scaffolds. L-Glutamic acid γ-benzyl ester is already used in the synthesis of polymers for biological applications. These polymers can be designed to be biodegradable and biocompatible, making them suitable for applications such as:

Drug Delivery Systems: Bioreducible block copolymers based on poly(ethylene glycol) and poly(γ-benzyl L-glutamate) have been synthesized for intracellular drug delivery.

Medical Imaging: Biodegradable poly(L-glutamic acid)-b-polylactide has been used to create magnetic resonance imaging (MRI)-visible drug delivery systems.

Responsive Materials: pH and temperature-responsive diblock copolymers based on poly(L-glutamic acid) have been developed.

Future research will likely focus on creating more sophisticated polymer architectures with precisely controlled sequences of amino acid residues to achieve specific functionalities. The incorporation of this compound could introduce specific recognition sites or alter the material's hydrophobicity and mechanical properties. The ability of amino acids to form hydrogen bonds and their piezoelectric properties are also promising avenues for the development of smart materials. researchgate.net

Development of this compound as Components in Complex Molecular Probes for Basic Biological Research (non-clinical)

Molecular probes are essential tools for understanding complex biological processes at the molecular level. This compound and its derivatives have the potential to be incorporated into sophisticated molecular probes for non-clinical basic biological research.

One promising approach is the development of fluorescently labeled amino acids . The synthesis of fluorescent glutamine and asparagine derivatives has been reported, and these probes have been shown to permeate cellular components, demonstrating their potential for imaging studies. nih.gov Future work could involve incorporating these fluorescently labeled glutamine derivatives into peptides or other molecules to study their localization and interactions within cells.

Another powerful technique is genetic code expansion (GCE) , which allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. rsc.org An esterified glutamic acid analogue, L-glutamic acid γ-benzyl ester (BnE), has been genetically encoded into proteins. rsc.orgnih.gov This allows for site-specific protein modifications, such as:

Caging of active sites: The benzyl ester can act as a "cage" for a glutamic acid residue in a protein's active site, which can then be removed under specific conditions to activate the protein. nih.gov

Introduction of reactive handles: The ester can be converted into a versatile reactive handle, such as an acyl hydrazide, which can be used for bioorthogonal conjugation reactions. nih.gov

The development of new glutamine derivatives with unique functionalities for GCE will continue to be an active area of research. This could include the incorporation of photo-crosslinkers, bioorthogonal handles, or spectroscopic probes to investigate protein structure, function, and interactions in living cells.

| Research Area | Key Compound/Technique | Potential Application in Basic Research |

| Fluorescent Probes | Fluorescently labeled glutamine | Imaging metabolic pathways and protein localization |

| Genetic Code Expansion | L-Glutamic acid γ-benzyl ester (BnE) | Site-specific protein modification and functional studies |

Q & A

Q. What is the functional advantage of using L-Glutamine phenylmethyl ester over free L-Glutamine in cell culture studies?

L-Glutamine phenylmethyl ester is esterified to enhance lipophilicity, improving cellular uptake and stability in aqueous media. To validate this, researchers can perform comparative uptake assays using radiolabeled L-Glutamine and its ester derivative, measuring intracellular accumulation via liquid scintillation counting. Stability in culture media can be assessed using reverse-phase HPLC to monitor hydrolysis over time .

Q. How should L-Glutamine phenylmethyl ester be stored to prevent degradation in laboratory settings?

Store lyophilized powder at -20°C in airtight containers with desiccants to minimize hydrolysis. For in-solution stability, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) and aliquot to avoid repeated freeze-thaw cycles. Stability should be verified using stability-indicating HPLC methods with UV detection at 210–220 nm .

Q. What analytical methods are recommended for quantifying L-Glutamine phenylmethyl ester in synthetic mixtures?

Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Confirm identity via 1H-NMR (e.g., characteristic ester proton signals at δ 5.1–5.3 ppm) and mass spectrometry (ESI-MS for molecular ion validation) .

Advanced Research Questions

Q. How can researchers differentiate between enzymatic and non-enzymatic hydrolysis of L-Glutamine phenylmethyl ester in cellular assays?

(1) Use esterase inhibitors (e.g., phenylmethyl sulfonyl fluoride) in parallel experiments to suppress enzymatic hydrolysis. (2) Adjust buffer pH to non-physiological ranges (e.g., pH 3.0 or 9.0) to isolate non-enzymatic hydrolysis. (3) Quantify hydrolysis products (L-Glutamine and phenol derivatives) via LC-MS/MS. Normalize results to cell-free controls to account for spontaneous degradation .

Q. What experimental strategies resolve contradictions in reported cytotoxicity of L-Glutamine phenylmethyl ester derivatives?

Contradictions may arise from variable hydrolysis rates or cell-type-specific responses. Standardize assays by: